1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of a benzyl group at the 1-position, an iodine atom at the 3-position, and an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 4-amino-3-iodopyrazole and formamide or formic acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors for the treatment of cancer.
Biological Research: The compound is used in the development of inhibitors for specific enzymes and proteins involved in disease pathways.
Chemical Biology: It serves as a probe for studying biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism makes it a potential candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the benzyl group at the 1-position.
1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a tolyl group instead of a benzyl group.
1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a bromophenyl group instead of a benzyl group.
Uniqueness
1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the benzyl group and the iodine atom, which confer specific chemical properties and biological activities. The benzyl group enhances its lipophilicity, potentially improving its cell membrane permeability, while the iodine atom provides a site for further functionalization through substitution reactions .
Properties
Molecular Formula |
C12H10IN5 |
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Molecular Weight |
351.15 g/mol |
IUPAC Name |
1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10IN5/c13-10-9-11(14)15-7-16-12(9)18(17-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16) |
InChI Key |
RSCWXLYIGRGGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N |
Origin of Product |
United States |
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